

Culmerciclib target profile and selectivity

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Compound of Interest

Compound Name: Culmerciclib

Cat. No.: B10830849

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An in-depth analysis of the target profile and selectivity of **culmerciclib**, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its core targets, selectivity against a panel of kinases, and the methodologies used for these characterizations.

Target Profile of Culmerciclib

Culmerciclib (S TRA-6051) is an investigational, orally available small molecule inhibitor that primarily targets cyclin-dependent kinases involved in cell cycle regulation. Its principal targets are CDK2, CDK4, and CDK6. By inhibiting these kinases, **culmerciclib** blocks the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, thereby inhibiting tumor cell proliferation.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index.

Culmerciclib has been profiled against a broad panel of kinases to ascertain its specificity. The data below summarizes its inhibitory activity (IC₅₀ values), demonstrating a high degree of selectivity for its intended targets.

Table 1: Inhibitory Activity of Culmerciclib against Primary CDK Targets

Target	IC50 (nM)
CDK2/CycE1	1.1
CDK4/CycD1	3.2
CDK6/CycD3	4.4

Table 2: Selectivity of Culmerciclib against a Panel of Off-Target Kinases

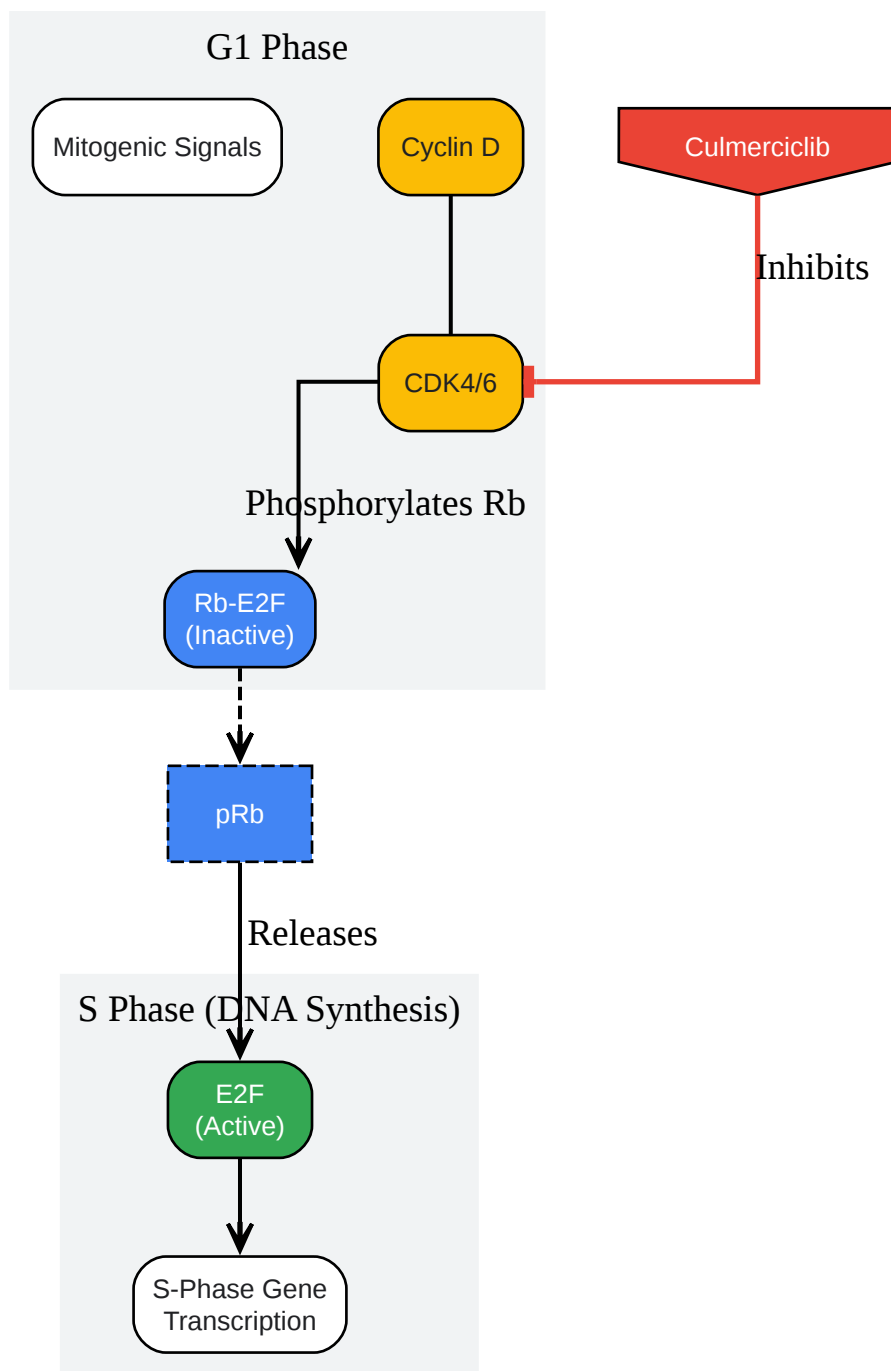
Kinase Target	IC50 (nM)
CDK1/CycB	160
CDK9/CycT1	>1000
GSK3B	190
Haspin	>10000
DYRK1A	>10000
CLK1	>10000
Aurora A	>10000
Aurora B	>10000
PLK1	>10000
VEGFR2	>10000
EGFR	>10000
HER2	>10000
MET	>10000
MEK1	>10000
ERK1	>10000
p38a	>10000
AKT1	>10000
PI3Ka	>10000
BTK	>10000
JAK2	>10000
FAK	>10000
SRC	>10000

Data presented are representative and may vary based on specific assay conditions.

Signaling Pathway and Mechanism of Action

Culmerciclib exerts its anti-proliferative effects by modulating the core cell cycle machinery.

The diagram below illustrates the canonical CDK/Rb/E2F pathway and the points of intervention by **culmerciclib**.



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Caption: **Culmerciclib** inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Experimental Protocols and Methodologies

The characterization of **culmerciclib**'s target profile and selectivity involves a series of biochemical and cell-based assays.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **culmerciclib** against purified kinase enzymes.

Methodology:

- Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed. These assays measure the phosphorylation of a substrate by a specific kinase.
- Procedure:
 - Recombinant human kinase enzymes (e.g., CDK2/CycE1, CDK4/CycD1) are incubated with a specific peptide substrate and ATP.
 - **Culmerciclib** is added in a series of dilutions to determine its dose-dependent inhibitory effect.
 - The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
 - A detection solution containing a europium-labeled anti-phospho-substrate antibody is added.
 - The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays

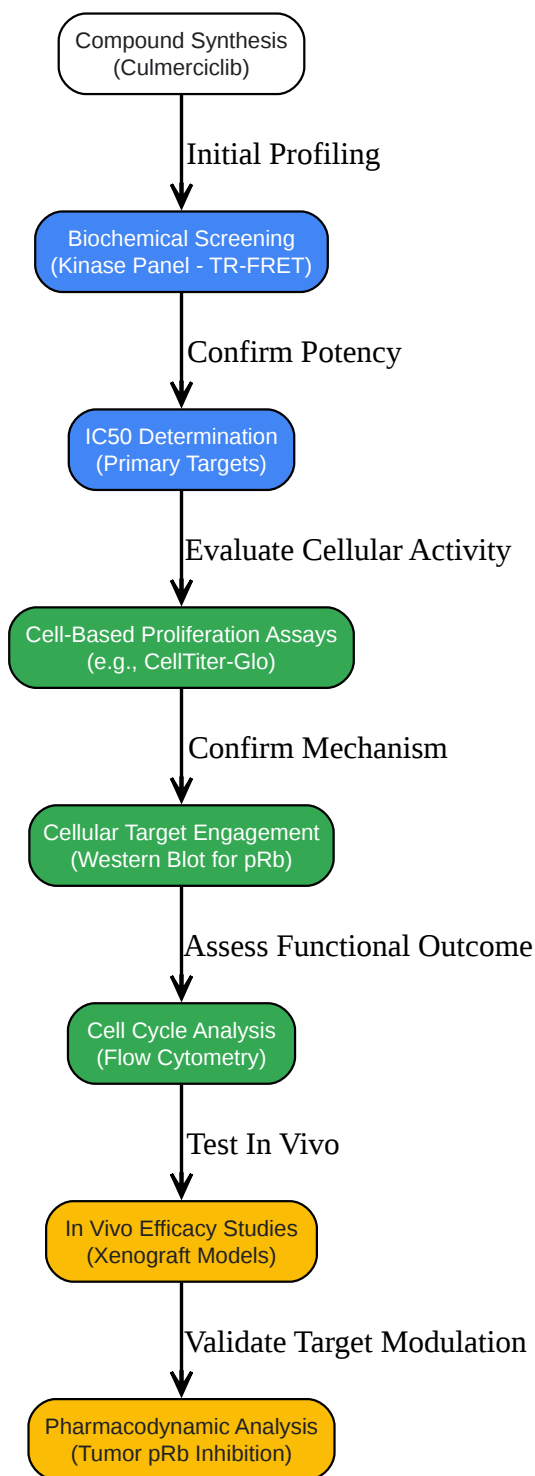
Objective: To evaluate the effect of **culmerciclib** on cell proliferation and target engagement in cancer cell lines.

Methodology:

- Cell Proliferation Assay (e.g., CellTiter-Glo®):
 - Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of **culmerciclib** concentrations for a specified duration (e.g., 72 hours).
 - The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
 - Luminescence is measured, and GI50 (concentration for 50% growth inhibition) values are calculated.
- Target Engagement Assay (Western Blot for Phospho-Rb):
 - Cells are treated with **culmerciclib** for a short period (e.g., 2-24 hours).
 - Whole-cell lysates are prepared.
 - Protein concentrations are determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.
 - Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. A reduction in the pRb signal indicates target engagement.

Diagram: Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow from initial biochemical screening to cellular and in vivo validation.



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Caption: High-level workflow for the preclinical characterization of a CDK inhibitor like **culmerciclib**.

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